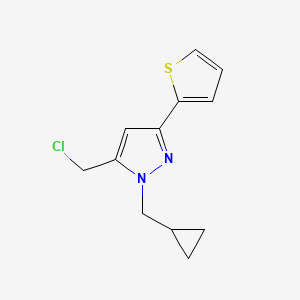

(1-エチル-3-(チオフェン-3-イル)-1H-ピラゾール-4-イル)メタノール

概要

説明

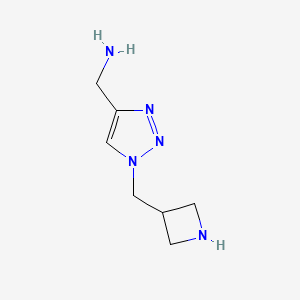

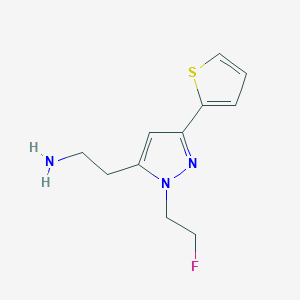

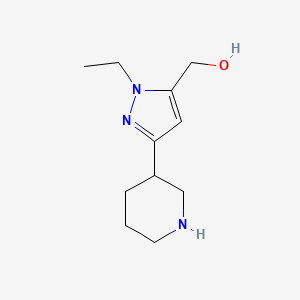

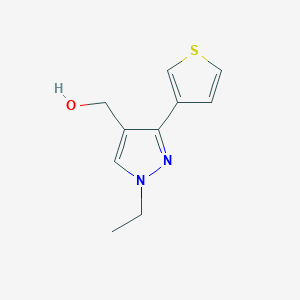

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol, more commonly known as ETPM, is a small organic molecule with a broad range of applications in industrial and scientific research. It is a member of the pyrazole family, which are five-membered heterocyclic compounds that contain nitrogen and sulfur atoms. ETPM has been studied extensively for its potential medicinal applications, as well as its use as a synthetic precursor for various organic compounds. In

科学的研究の応用

生物活性化合物

ETMなどのチオフェン系類似体は、生物活性化合物の潜在的なクラスとして、ますます多くの科学者の関心を集めています 。それらは、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改良するために不可欠な役割を果たします .

腐食防止剤

チオフェン誘導体は、工業化学および材料科学において腐食防止剤として使用されています 。それらは、金属やその他の材料を環境への露出による劣化から保護するために使用できます。

有機半導体

チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています 。これらの半導体は、トランジスタ、太陽電池、発光ダイオードなど、さまざまな電子デバイスに使用されています。

有機電界効果トランジスタ (OFET)

チオフェン誘導体は、有機電界効果トランジスタ (OFET) の製造に使用されています 。OFETは、チャネルに有機半導体を使用するトランジスタの一種です。

有機発光ダイオード (OLED)

チオフェン誘導体は、有機発光ダイオード (OLED) の製造にも使用されています 。OLEDは、発光電極層が有機化合物の薄膜であり、電流に応答して光を発する発光ダイオード (LED) の一種です。

薬理学的特性

チオフェン環系を持つ分子は、抗癌、抗炎症、抗菌、降圧、抗アテローム性動脈硬化などの多くの薬理学的特性を示します .

材料科学への応用

チオフェン誘導体は、材料科学において幅広い用途があります 。それらは、独自の特性を持つ新素材の開発に使用されています。

配位化学

チオフェン誘導体は、配位化学にも使用されます 。それらは、さまざまな金属と配位化合物を形成するリガンドとして作用できます。

作用機序

The exact mechanism of action of ETPM is not well understood. However, it is believed that its anti-inflammatory and anti-oxidant properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to possess anti-cancer activity, which may be due to its ability to inhibit the growth of cancer cells.

Biochemical and Physiological Effects

Studies have shown that ETPM has a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-oxidant properties, as well as anti-cancer activity. Additionally, it has been shown to possess anti-microbial and anti-fungal properties, as well as the ability to inhibit the growth of certain bacteria.

実験室実験の利点と制限

One of the advantages of using ETPM in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, there are also some limitations to its use. For example, it is not very stable and has a tendency to decompose in air. Additionally, it has a relatively low solubility in water, which can make it difficult to use in certain experiments.

将来の方向性

The potential future directions for ETPM include further research into its medicinal applications, as well as its use as a synthetic precursor for various organic compounds. Additionally, further research could be done to explore the potential of ETPM as an anti-cancer agent. Additionally, further research could be done to explore its potential use in the treatment of neurological disorders, such as Alzheimer’s and Parkinson’s disease. Finally, further research could be done to explore the potential of ETPM as an anti-microbial and anti-fungal agent.

生化学分析

Biochemical Properties

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiophene ring in the compound is known for its electron-rich nature, which allows it to participate in π-π interactions with aromatic amino acids in proteins. Additionally, the pyrazole ring can form hydrogen bonds with active site residues of enzymes, potentially inhibiting or modulating their activity. For instance, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and influencing metabolic pathways .

Cellular Effects

The effects of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol has been observed to inhibit the MAPK/ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance and metabolism.

Molecular Mechanism

The molecular mechanism of action of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. For instance, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol has been shown to inhibit the activity of matrix metalloproteinases (MMPs) by binding to their active sites, thereby preventing the degradation of extracellular matrix components . This inhibition can lead to reduced tumor invasion and metastasis in cancer models.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of several hours . Prolonged exposure to (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol can lead to gradual degradation and the formation of metabolites that may have different biological activities. Long-term studies have indicated that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in metabolic flux .

Dosage Effects in Animal Models

The effects of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The metabolic pathways of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol can influence its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol can bind to intracellular proteins, such as albumin and cytosolic enzymes, which can affect its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol has been shown to accumulate in the mitochondria, where it can modulate mitochondrial function and induce apoptosis in cancer cells . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.

特性

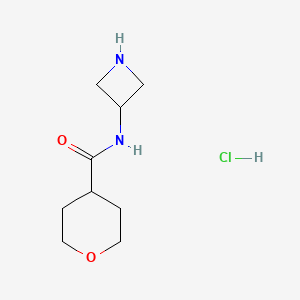

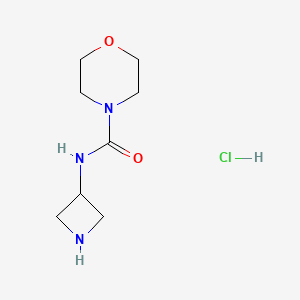

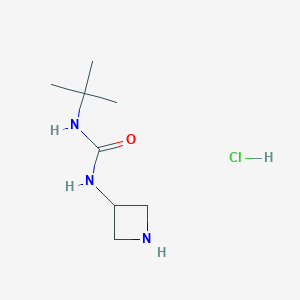

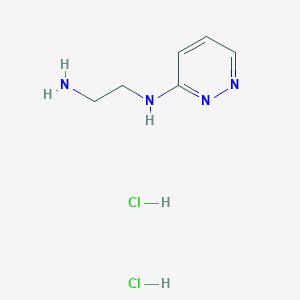

IUPAC Name |

(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-12-5-9(6-13)10(11-12)8-3-4-14-7-8/h3-5,7,13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGNIXWLVOADOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CSC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。